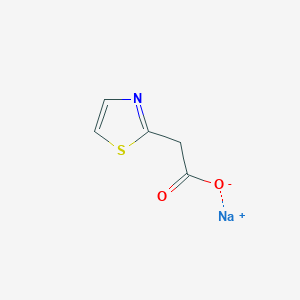

Sodium 2-(1,3-thiazol-2-yl)acetate

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;2-(1,3-thiazol-2-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO2S.Na/c7-5(8)3-4-6-1-2-9-4;/h1-2H,3H2,(H,7,8);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCSCGZPMIKVUMF-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=N1)CC(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4NNaO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1427380-03-7 | |

| Record name | sodium 2-(1,3-thiazol-2-yl)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Monograph: 2-Thiazoleacetic Acid & Sodium Salt Generation

This technical guide addresses the identification, preparation, and application of 2-Thiazoleacetic acid sodium salt .

Note on Chemical Identity: As confirmed by technical databases, the sodium salt of this specific compound does not possess a widely established, unique CAS registry number in public commercial catalogs. It is almost exclusively procured as the Parent Acid and converted in situ or via custom synthesis to the salt form to enhance aqueous solubility for biological assays.

This guide provides the Parent Acid CAS for procurement and a validated Laboratory Protocol to generate the sodium salt.

Core Focus: Chemical Identity, Salt-Form Synthesis, and Pharmaceutical Utility.

Chemical Identity & CAS Intelligence

For researchers and procurement officers, relying on a specific CAS for the sodium salt will likely yield zero results or incorrect structural analogs (e.g., amino-derivatives). The correct workflow is to source the Free Acid and convert it.

The Anchor Compound (Precursor)

| Feature | Details |

| Chemical Name | 2-Thiazoleacetic acid |

| Synonyms | 2-(Thiazol-2-yl)acetic acid; Thiazol-2-yl-acetic acid |

| CAS Number | 188937-16-8 (Primary Commercial ID) |

| Molecular Formula | |

| Molecular Weight | 143.16 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in Methanol, DMSO; Poor solubility in water (pH < 4) |

The Target Entity (Generated Form)

| Feature | Details |

| Chemical Name | Sodium 2-thiazoleacetate |

| CAS Number | Not Assigned / Custom Preparation |

| Stoichiometry | 1:1 (Acid : Na) |

| Theoretical MW | ~165.15 g/mol |

| Solubility | Highly soluble in Water, PBS, and physiological media (>50 mM) |

Technical Protocol: Preparation of Sodium 2-Thiazoleacetate

Context: In drug discovery, the free acid's poor aqueous solubility often precipitates out in cellular assays (pH 7.4), leading to false negatives. The following protocol generates a pharmaceutical-grade sodium salt solution suitable for lyophilization or immediate dosing.

Reagents Required[3][4][5][6][7]

-

Substrate: 2-Thiazoleacetic acid (CAS 188937-16-8), >98% purity.

-

Base: 1.0 M Sodium Hydroxide (NaOH) or Sodium Bicarbonate (

) (High Purity). -

Solvent: HPLC-grade Water (Milli-Q).

Step-by-Step Methodology

Phase A: Stoichiometric Neutralization

-

Calculation: Calculate the exact molar amount of the free acid.

-

Example: 143.16 mg of acid = 1.0 mmol.

-

-

Suspension: Suspend the acid in a minimal volume of HPLC water (e.g., 2 mL). It will likely remain a cloudy suspension.

-

Titration:

-

Preferred Method: Add 1.0 equivalent of 1.0 M NaOH (e.g., 1.0 mL) dropwise under stirring at

(ice bath) to prevent decarboxylation. -

Alternative (Buffer Safe): Use

(1.0 eq). This releases

-

-

Clarification: The solution should turn clear as the salt forms. If slight turbidity remains, filter through a 0.22

PVDF syringe filter.

Phase B: Isolation (Lyophilization)

Do not use rotary evaporation at high heat, as thiazoleacetic acids can be thermally unstable.

-

Freeze: Shell-freeze the clear solution in liquid nitrogen.

-

Lyophilize: Sublimate the water at -50°C / <0.05 mbar for 24-48 hours.

-

Product: Yields a white, hygroscopic powder (Sodium 2-thiazoleacetate). Store at -20°C under argon.

Workflow Visualization

The following diagram illustrates the critical path from commercial acid to bio-active salt.

Figure 1: Critical workflow for converting the commercial lipophilic acid into the hydrophilic sodium salt suitable for biological screening.

Applications in Drug Discovery

The 2-thiazoleacetic acid moiety is a privileged scaffold in medicinal chemistry, often serving as a bioisostere for phenylacetic acid or pyridine derivatives.

A. Peptidomimetics & Linkers

The thiazole ring provides a unique geometry and electron density compared to benzene.

-

Pi-Stacking: The sulfur atom enhances

- -

Metabolic Stability: Thiazoles are generally more resistant to oxidative metabolism (CYP450) than phenyl rings, prolonging the half-life of the drug candidate.

B. Fragment-Based Drug Design (FBDD)

The sodium salt is used in Surface Plasmon Resonance (SPR) and NMR screening (STD-NMR) because high concentrations (10-50 mM) are required without using excessive DMSO, which can denature proteins.

C. Structural Pathway: Cephalosporin Analogs

While 2-amino-thiazole is the standard for cephalosporins (e.g., Cefotaxime), the unsubstituted 2-thiazoleacetic acid is investigated for novel antibiotic classes that evade resistance mechanisms targeting the amino group.

Figure 2: Pharmacological advantages of the thiazole scaffold in rational drug design.

Analytical Characterization

To validate the conversion of Acid to Salt, use 1H-NMR .

-

Solvent:

(Deuterium Oxide). -

Shift Diagnostic:

-

The methylene protons (

) in the Free Acid (in -

In the Sodium Salt (in

), the -

Crucial Check: Ensure no peaks for ethyl acetate or other process solvents remain, as thiazoles can trap solvents.

-

Safety & Handling (SDS Summary)

Although the sodium salt is generally less volatile than the acid, standard precautions apply.

-

Hazard Statements (GHS): H315 (Skin Irritant), H319 (Eye Irritant).

-

Handling:

-

The free acid is acidic and can be corrosive to mucous membranes.

-

The sodium salt is hygroscopic; handle in a humidity-controlled environment or glovebox to prevent "caking."

-

-

Storage: Keep at -20°C. Thiazole derivatives can darken (oxidize) upon prolonged exposure to light and air.

References

-

National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for Thiazole Derivatives. Retrieved from [Link]

Comparative Technical Guide: 2-Thiazoleacetic Acid vs. Sodium 2-Thiazoleacetate in Pharmaceutical Synthesis

[1]

Executive Summary

In the landscape of heterocyclic building blocks, 2-thiazoleacetic acid (2-TAA) and its conjugate base, sodium 2-thiazoleacetate (Na-2-TAA) , represent two distinct functional states of the same critical pharmacophore.[1] While 2-TAA serves as the stable, isolable raw material for storage and anhydrous activation, Na-2-TAA acts as the transient, high-solubility species essential for aqueous phase transfers and nucleophilic substitutions.[1]

This guide analyzes the physicochemical divergence between these forms, providing researchers with the mechanistic logic required to manipulate them during the synthesis of beta-lactam antibiotics (e.g., Cefotiam) and other thiazole-bearing therapeutics.

Physicochemical Divergence

The choice between the acid and salt form is rarely about "which to buy" but rather "which to generate" at a specific process step. The sodium salt is frequently generated in situ to alter solubility profiles.

Table 1: Comparative Property Matrix[1]

| Feature | 2-Thiazoleacetic Acid (2-TAA) | Sodium 2-Thiazoleacetate (Na-2-TAA) |

| CAS Number | 188937-16-8 (General) / 29676-71-9 (Amino-derivative*) | N/A (Typically generated in situ) |

| Physical State | Crystalline solid (White to off-white) | Hygroscopic solid or Aqueous solution |

| Primary Solvency | Polar organic solvents (MeOH, THF, DMSO) | Water (High solubility) |

| Lipophilicity | Moderate (LogP ~0.5 to 1.[1]0) | Low (Highly polar/Ionic) |

| pKa (Acid) | ~3.2 – 3.8 (Thiazole ring is electron-withdrawing) | N/A (Already deprotonated) |

| Reactivity Mode | Electrophile precursor (requires activation) | Nucleophile (Carboxylate) / Phase Transfer |

| Stability | High (Shelf-stable) | Moderate (Aqueous solutions prone to decarboxylation upon heating) |

*Note: In drug development, the specific derivative 2-(2-aminothiazol-4-yl)acetic acid (ATA) is ubiquitous.[1] The principles below apply equally to ATA and the simple 2-TAA.

The Solubility Switch: Mechanistic Control

The core utility of distinguishing these two forms lies in the pH-dependent solubility switch . The thiazole ring contains a basic nitrogen, but the carboxylic acid dominates the solubility behavior.

The Mechanism[2][3][4]

-

Organic Phase (Acid Form): At pH < 3, the carboxyl group is protonated (

). The molecule is neutral (or cationic at very low pH due to thiazole protonation) and partitions into organic solvents like ethyl acetate or dichloromethane. -

Aqueous Phase (Salt Form): At pH > 5, the carboxyl group is deprotonated (

).[1] The interaction with sodium cations (

This switch is the basis for Acid-Base Extraction , a self-validating purification method described in Section 4.[1]

Visualization: Phase Transfer Logic

Caption: The reversible phase-transfer mechanism allowing purification of 2-TAA via its sodium salt intermediate.[1]

Synthetic Utility & Causality

2-TAA (Acid): The Activation Precursor

To attach the thiazole side chain to a drug nucleus (e.g., 7-ACA in cephalosporins), the carboxylic acid must be activated. The Acid form is strictly required for anhydrous activation methods to prevent hydrolysis of the activating agent.

-

Pathway: Reaction with Thionyl Chloride (

) or Oxalyl Chloride.[1] -

Product: Thiazoleacetyl chloride.[1]

-

Constraint: Moisture must be excluded; therefore, the hygroscopic sodium salt is unsuitable here.

Na-2-TAA (Salt): The Aqueous Coupler

In "Schotten-Baumann" type conditions, the Salt form is the operative species.[1]

-

Scenario: Acylation of sensitive amino-beta-lactams often occurs in mixed aqueous/organic systems to solubilize the zwitterionic beta-lactam nucleus.[1]

-

Role: The sodium salt maintains the thiazole in the aqueous phase, ready to react with water-soluble coupling reagents (e.g., EDC/NHS) or to be used directly if the beta-lactam is dissolved in the organic phase (Phase Transfer Catalysis).

Experimental Protocols

Protocol A: In Situ Generation of Na-2-TAA for Purification

Use Case: Removing non-acidic byproducts (e.g., unreacted thiazole precursors) from crude 2-TAA.[1]

-

Dissolution: Dissolve 10.0 g of crude 2-TAA in 100 mL of Ethyl Acetate (EtOAc).

-

Salt Formation (Extraction): Add 50 mL of 1.0 M NaOH solution.

-

Separation: Discard the bottom organic layer (containing non-acidic impurities).

-

Regeneration: Acidify the aqueous layer with 2.0 M HCl to pH 2.0.

-

Observation: The Na-2-TAA converts back to 2-TAA , which precipitates as a solid or oils out (requiring re-extraction into fresh EtOAc).[1]

-

Protocol B: Activation of 2-TAA for Amide Coupling

Use Case: Synthesis of Cefotiam-like antibiotics.[1]

-

Drying: Ensure 2-TAA is dried to constant weight (water content < 0.5%).[1] Do not use the sodium salt.

-

Activation: Suspend 1.0 eq of 2-TAA in dry Dichloromethane (DCM). Add 1.1 eq of Oxalyl Chloride and a catalytic drop of DMF.

-

Coupling: The resulting solution is added to the amine core (e.g., 7-ACA) protected by silylation or in a non-aqueous buffer.

Handling & Stability Risks[1]

Decarboxylation Warning

Thiazoleacetic acids are heteroaryl acetic acids.[1] The bond between the methylene group (

-

Risk Factor: The Sodium Salt (Na-2-TAA) in aqueous solution is significantly more prone to decarboxylation than the solid acid, especially if heated (> 50°C).[1]

-

Mitigation: Always maintain Na-2-TAA solutions at low temperatures (0–5°C) and avoid prolonged storage in liquid form.[1]

Visualization: Stability & Activation Pathways

Caption: Stability profile showing the risk of decarboxylation in the salt form versus the synthetic pathway of the acid form.

References

An In-depth Technical Guide to Sodium 2-(1,3-thiazol-2-yl)acetate: Synthesis, Characterization, and Applications

Abstract

This technical guide provides a comprehensive overview of Sodium 2-(1,3-thiazol-2-yl)acetate, a heterocyclic compound of significant interest to researchers and professionals in drug development and medicinal chemistry. This document details the molecular and chemical properties of the compound, outlines a robust laboratory-scale synthesis protocol, and provides a thorough analytical characterization profile. Furthermore, it explores the current understanding of its potential applications, drawing from the extensive bioactivity of the thiazole pharmacophore. This guide is intended to be a valuable resource for scientists engaged in the exploration and utilization of novel thiazole derivatives.

Introduction: The Prominence of the Thiazole Moiety

The thiazole ring is a cornerstone in medicinal chemistry, forming the structural core of numerous clinically significant drugs and biologically active molecules.[1] Its unique electronic properties and ability to engage in various non-covalent interactions have made it a privileged scaffold in the design of therapeutic agents. Thiazole derivatives exhibit a remarkable breadth of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant properties.[2] The incorporation of an acetic acid side chain at the 2-position of the thiazole ring, and its corresponding sodium salt, offers a strategic modification to modulate the pharmacokinetic and pharmacodynamic properties of the parent scaffold, enhancing its potential for drug development. This guide focuses specifically on this compound, providing a detailed examination of its chemical nature and potential utility.

Molecular and Chemical Properties

A thorough understanding of the fundamental physicochemical properties of this compound is paramount for its effective application in research and development.

Chemical Structure and Formula

The chemical structure of this compound consists of a five-membered thiazole ring with a sodium acetate group attached at the second position.

Parent Acid: 2-(1,3-thiazol-2-yl)acetic acid Sodium Salt: this compound

Molecular Weight and Formula

The molecular formula and weight are critical parameters for quantitative analysis and experimental design.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| 2-(1,3-thiazol-2-yl)acetic acid | C5H5NO2S | 143.16 |

| This compound | C5H4NNaO2S | 165.14 |

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process involving the formation of the corresponding ethyl ester followed by saponification. This method is a well-established and reliable approach for the preparation of carboxylic acid salts.

Synthesis Pathway Overview

Caption: Synthetic pathway for this compound.

Experimental Protocol

Step 1: Synthesis of Ethyl 2-(1,3-thiazol-2-yl)acetate

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, prepare a solution of sodium ethoxide by cautiously adding sodium metal (1 equivalent) to absolute ethanol under a nitrogen atmosphere.

-

Addition of Malonate: To the cooled sodium ethoxide solution, add diethyl malonate (1 equivalent) dropwise via the dropping funnel. Stir the resulting solution at room temperature for 30 minutes.

-

Addition of 2-Bromothiazole: Add 2-bromothiazole (1 equivalent) dropwise to the reaction mixture.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Add water to the residue and extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield crude diethyl 2-(1,3-thiazol-2-yl)malonate.

-

Hydrolysis and Decarboxylation: To the crude malonate, add a mixture of sulfuric acid and water and reflux for 4-6 hours. This will hydrolyze the esters and promote decarboxylation.

-

Purification: Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate. Extract the product with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude ethyl 2-(1,3-thiazol-2-yl)acetate can be purified by column chromatography on silica gel.

Step 2: Saponification to this compound

-

Reaction Setup: Dissolve the purified ethyl 2-(1,3-thiazol-2-yl)acetate (1 equivalent) in a mixture of ethanol and water in a round-bottom flask.

-

Addition of Base: Add a solution of sodium hydroxide (1.05 equivalents) in water to the flask.

-

Reaction: Stir the mixture at room temperature for 2-4 hours, monitoring the disappearance of the starting material by TLC.

-

Isolation: Upon completion, remove the ethanol under reduced pressure. The remaining aqueous solution can be lyophilized or carefully evaporated to dryness to yield this compound as a solid.

Analytical Characterization

A comprehensive analytical characterization is essential to confirm the identity and purity of the synthesized this compound. The following is a profile of the expected analytical data for the parent acid, 2-(1,3-thiazol-2-yl)acetic acid, which is the precursor to the sodium salt.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (400 MHz, DMSO-d₆): The proton NMR spectrum is expected to show characteristic signals for the thiazole ring protons and the methylene protons of the acetate group. The acidic proton of the carboxylic acid will appear as a broad singlet.

-

δ ~7.8 ppm (d, 1H, thiazole-H5)

-

δ ~7.6 ppm (d, 1H, thiazole-H4)

-

δ ~4.0 ppm (s, 2H, -CH₂-)

-

δ ~12.5 ppm (br s, 1H, -COOH)

-

-

¹³C NMR (100 MHz, DMSO-d₆): The carbon NMR spectrum will provide information on the carbon framework of the molecule.

-

δ ~170 ppm (C=O, carboxylic acid)

-

δ ~165 ppm (C2-thiazole)

-

δ ~143 ppm (C4-thiazole)

-

δ ~122 ppm (C5-thiazole)

-

δ ~38 ppm (-CH₂-)

-

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3300-2500 (broad) | O-H stretch | Carboxylic acid |

| ~1700 (strong) | C=O stretch | Carboxylic acid |

| ~1600, ~1470 | C=N, C=C stretch | Thiazole ring |

| ~1250 | C-O stretch | Carboxylic acid |

Mass Spectrometry (MS)

Electron impact mass spectrometry (EI-MS) of 2-(1,3-thiazol-2-yl)acetic acid is expected to show a molecular ion peak and characteristic fragmentation patterns.

-

Molecular Ion (M⁺): m/z = 143

-

Major Fragments:

-

m/z = 98 ([M - COOH]⁺)

-

m/z = 85 (thiazole ring fragment)

-

Applications and Research Directions

The thiazole nucleus is a well-established pharmacophore, and derivatives of 2-(1,3-thiazol-2-yl)acetic acid are of considerable interest in drug discovery and development.

Potential Therapeutic Areas

-

Antimicrobial Agents: Thiazole derivatives have demonstrated broad-spectrum antimicrobial activity.[1] The acetic acid moiety can enhance water solubility and potentially improve the pharmacokinetic profile of these agents.

-

Anti-inflammatory Agents: Many non-steroidal anti-inflammatory drugs (NSAIDs) possess a carboxylic acid functional group. Thiazole-containing compounds have also been investigated as anti-inflammatory agents, making this compound a candidate for further investigation in this area.[3]

-

Anticancer Agents: The thiazole scaffold is present in several anticancer drugs. The development of novel thiazole-based compounds with an acetic acid side chain could lead to new therapeutic strategies against various cancers.

Role in Organic Synthesis

This compound can serve as a versatile building block in the synthesis of more complex molecules. The carboxylic acid functionality provides a handle for further chemical modifications, such as amide bond formation, allowing for the construction of diverse chemical libraries for high-throughput screening.

Conclusion

This compound is a molecule with significant potential in the field of medicinal chemistry and drug development. This technical guide has provided a detailed overview of its chemical properties, a practical synthesis protocol, and a comprehensive analytical profile. The established biological activities of the thiazole scaffold, coupled with the advantageous properties imparted by the sodium acetate group, make this compound a compelling target for further research and exploration. It is our hope that this guide will serve as a valuable resource for scientists working to unlock the full therapeutic potential of novel thiazole derivatives.

References

- Osmaniye, D., & Saglik, B. N. (2021). Synthesis, characterization and biological activity evaluation of novel thiazole derivatives containing acetic acid residue as selective COX-1 inhibitors. Cumhuriyet Science Journal, 42(4), 806-813.

- Synthesis and biological activity of thiazolyl-acetic acid derivatives as possible antimicrobial agents. PubMed.

- Supporting inform

- Diverse biological activities of Thiazoles: A Retrospect. International Journal of Drug Development & Research.

- Studies on the derivatives of thiazole acetic acid. II. Syntheses and pharmacological analysis of 2-N-aralkylidene and 2-N-aralkyl derivatives of 2-amino-4-p-chlorophenylthiazole-5-acetic acid. PubMed.

- SYNTHESIS OF SOME 2-SUBSTITUTED BENZOTHIAZOLE DERIVATIVES AND EVALUATION OF THEIR ANTICANCER AND ANTI-MICROBIAL ACTIVITIES. Farsh.

-

Synthesis and crystal structure of ethyl 2-(1,3-benzothiazol-2-yl)-1-oxo-1H-pyrido[2,1-b][4][5]benzothiazole-4-carboxylate. IUCr Journals.

- Synthesis and crystal structure of ethyl 2-(1,3-benzothiazol-2-yl). PMC - NIH.

- Supplementary Information (SI) for Chemical Science. The Royal Society of Chemistry.

- Synthesis of ethyl [(1, 3-benzothiazol-2-yl) sulfanyl] acetate derivatives by greener techniques. Der Pharma Chemica.

- SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY OF VARIOUS SUBSTITUTED BENZOTHIAZOLE DERIV

- (2-BENZOTHIAZOLYLTHIO)ACETIC ACID(6295-57-4) 1H NMR spectrum. ChemicalBook.

- 13C-NMR Studies of Some Heterocyclically Substituted. Asian Journal of Chemistry.

- Biological and medicinal significance of 2-aminothiazoles. Scholars Research Library.

- 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Deriv

- Ion fragmentation of small molecules in mass spectrometry.

- 13C NMR Chemical Shift.

- H1-NMR for product compounds A1, A2, A3 and A8.

- FTIR spectrum of compound A2.

- (2-Amino-1,3-thiazol-4-yl)acetic acid | C5H6N2O2S | CID 34665. PubChem.

- (2-Amino-1,3-thiazol-4-yl)acetic acid--hydrogen chloride (1/1) | C5H7ClN2O2S. PubChem.

- 2-Acetylthiazole. NIST WebBook.

- Ethyl 2-(benzo[d]thiazol-2-yl)

- 1H NMR Spectroscopy. Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry.

- Ethyl 2-(2-formylamino-1,3-thiazol-4-yl)

- Interpreting C-13 NMR Spectra. Chemistry LibreTexts.

- Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities. Chemical Methodologies.

- FT-IR spectrum of the acetic acid.

- 2-Thiazolidinethione. NIST WebBook.

- Measuring acetic and formic acid by proton-transfer-reaction mass spectrometry: sensitivity, humidity dependence. AMT.

- Chemistry and Biological Activities of Ethyl-2-benzothiazolyl Acetate and its Corresponding Hydrazides.

- 2-[2-(1,3-thiazol-4-yl)-1h-1,3-benzodiazol-1-yl]acetic acid. PubChemLite.

Sources

- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 2. itmedicalteam.pl [itmedicalteam.pl]

- 3. Studies on the derivatives of thiazole acetic acid. II. Syntheses and pharmacological analysis of 2-N-aralkylidene and 2-N-aralkyl derivatives of 2-amino-4-p-chlorophenylthiazole-5-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. csj.cumhuriyet.edu.tr [csj.cumhuriyet.edu.tr]

- 5. rsc.org [rsc.org]

The Ascendant Role of Thiazole-2-Acetic Acid Derivatives in Modern Medicinal Chemistry: A Technical Guide

For Immediate Release

[City, State] – [Date] – In the ever-evolving landscape of drug discovery, the thiazole nucleus has consistently emerged as a privileged scaffold, underpinning the development of a multitude of clinically significant therapeutic agents. Among the diverse array of thiazole-containing compounds, thiazole-2-acetic acid derivatives have garnered substantial interest for their versatile pharmacological profiles. This technical guide offers an in-depth exploration of the synthesis, medicinal applications, and structure-activity relationships of this promising class of molecules, tailored for researchers, scientists, and drug development professionals.

The Thiazole Core: A Foundation for Pharmacological Diversity

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, is a cornerstone in medicinal chemistry. Its unique electronic properties and ability to participate in various non-covalent interactions make it an ideal scaffold for designing molecules that can effectively interact with biological targets. The introduction of an acetic acid moiety at the 2-position of the thiazole ring further enhances its potential, providing a crucial carboxylic acid group that can act as a key pharmacophore, a bioisosteric replacement for other acidic functionalities, or a handle for further derivatization.

Synthetic Pathways to Thiazole-2-Acetic Acid Derivatives

The construction of the thiazole-2-acetic acid scaffold can be achieved through several synthetic strategies. A common and effective approach is the Hantzsch thiazole synthesis, a classic condensation reaction between an α-haloketone or α-haloaldehyde and a thioamide. For the synthesis of thiazole-2-acetic acid derivatives, a key starting material is often ethyl 2-(thiazol-2-yl)acetate.

A representative synthetic protocol for a precursor, ethyl 2-(benzo[d]thiazol-2-ylthio)acetate, involves the nucleophilic substitution of 2-mercaptobenzothiazole with ethyl chloroacetate.[1]

Experimental Protocol: Synthesis of Ethyl 2-(benzo[d]thiazol-2-ylthio)acetate[1]

-

Materials: 2-Mercaptobenzothiazole, ethyl chloroacetate, triethylamine, dimethylformamide (DMF).

-

Procedure:

-

A solution of 2-mercaptobenzothiazole (5.25 mL) and triethylamine (6 mL) in DMF (45 mL) is stirred for 20 minutes.

-

Ethyl chloroacetate (4.5 mL) is added gradually to the mixture, and stirring is continued for 30 minutes at room temperature.

-

The reaction mixture is then heated at 60-65°C for 14 hours.

-

After cooling, the mixture is poured over ice and neutralized with sodium bicarbonate.

-

The product is extracted and purified to yield the desired ester.

-

This foundational ester can then be subjected to various chemical transformations to introduce diverse substituents on the thiazole ring and modify the acetic acid side chain, leading to a library of novel derivatives for biological screening.

Caption: General synthetic workflow for thiazole-2-acetic acid derivatives.

Therapeutic Frontiers of Thiazole-2-Acetic Acid Derivatives

The inherent structural features of thiazole-2-acetic acid derivatives have positioned them as promising candidates in several therapeutic areas. Their biological activities are often attributed to their ability to mimic endogenous molecules, interact with enzyme active sites, or modulate protein-protein interactions.

Anti-inflammatory Agents

A significant body of research has focused on the anti-inflammatory potential of thiazole acetic acid derivatives. These compounds have been shown to exhibit their effects through various mechanisms, including the inhibition of key inflammatory enzymes like cyclooxygenases (COX). For instance, a series of 2-(4-((4-(substituted phenyl)thiazol-2-yl)amino)phenyl)acetic acid derivatives were synthesized and evaluated for their COX inhibitory activity.[2][3] The presence of the acetic acid moiety is crucial, as it is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs).

Studies on derivatives of 4-arylthiazole acetic acid and 2-aminothiazole have demonstrated significant anti-inflammatory effects in animal models, such as the rat carrageenin edema test.[4] Certain compounds, like 4-(4-chlorophenyl)-2-phenylaminothiazole acetic acid, have shown potent activity with a favorable gastrointestinal safety profile compared to existing NSAIDs.[4]

Anticancer Agents

The thiazole scaffold is a recurring motif in a number of anticancer drugs. Thiazole-2-acetic acid derivatives have emerged as a promising avenue for the development of novel antineoplastic agents. Their mechanisms of action are diverse and can include the inhibition of protein kinases, disruption of microtubule polymerization, and induction of apoptosis.

For example, novel thiazole-2-acetamide derivatives have been designed and synthesized as tubulin polymerization inhibitors, demonstrating potent antiproliferative activity against various cancer cell lines.[5] Furthermore, certain substituted 2-[(2-oxo-2H-[1][6][7]triazino[2,3-c]quinazolin-6-yl)thio]acetamides bearing a thiazole fragment have exhibited significant anticancer activity against colon cancer, melanoma, and ovarian cancer cell lines in the National Cancer Institute (NCI) 60-cell line screen.[8]

The cytotoxic potential of newly synthesized thiazole derivatives is often evaluated using in vitro assays against a panel of human cancer cell lines, such as MCF-7 (breast cancer) and HepG2 (liver cancer).[9][10]

Other Therapeutic Applications

The versatility of the thiazole-2-acetic acid scaffold extends beyond anti-inflammatory and anticancer activities. Derivatives have been investigated for a range of other pharmacological effects, including:

-

Cardiovascular Effects: Some new synthetic derivatives of thiazole acetic acid have been shown to modulate cardiovascular function, such as increasing the developed tension in isolated rat hearts.[11]

-

Anticholinesterase Activity: Thiazole analogs are being explored as potential agents for the treatment of Alzheimer's disease by inhibiting cholinesterase enzymes.[7]

-

Antimicrobial and Antifungal Activity: The thiazole nucleus is a component of many antimicrobial and antifungal agents, and derivatives of thiazole-2-acetic acid continue to be explored for their potential in combating infectious diseases.

Structure-Activity Relationship (SAR) Insights

The biological activity of thiazole-2-acetic acid derivatives is intricately linked to their chemical structure. Structure-activity relationship (SAR) studies are crucial for optimizing lead compounds and designing more potent and selective therapeutic agents.

Key structural modifications that influence the activity of these derivatives include:

-

Substituents on the Thiazole Ring: The nature and position of substituents on the thiazole ring can significantly impact biological activity. For example, in a series of anti-inflammatory 4-arylthiazole acetic acid derivatives, the presence of a 4-chlorophenyl group was found to be favorable for activity.[4]

-

Modifications of the Acetic Acid Side Chain: Esterification or amidation of the carboxylic acid group can modulate the pharmacokinetic and pharmacodynamic properties of the compounds. For instance, converting the acid to an acetamide has been a successful strategy in developing anticancer agents.[5][12]

-

Introduction of Additional Heterocyclic Rings: Fusing the thiazole ring with other heterocyclic systems or linking it to other pharmacophoric groups can lead to compounds with enhanced or novel biological activities.[8]

Caption: Key structural features influencing the biological activity of thiazole-2-acetic acid derivatives.

Future Perspectives and Conclusion

Thiazole-2-acetic acid derivatives represent a fertile ground for the discovery of new therapeutic agents. The synthetic accessibility of this scaffold, coupled with its proven track record in yielding biologically active compounds, ensures its continued relevance in medicinal chemistry. Future research will likely focus on the design of more selective and potent derivatives, the exploration of novel therapeutic applications, and the elucidation of their detailed mechanisms of action. The integration of computational modeling and high-throughput screening will undoubtedly accelerate the identification of promising new drug candidates from this versatile chemical class.

References

-

Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities. Chemical Methodologies.

-

Ethyl 2-(benzo[d]thiazol-2-yl)acetate | 29182-42-1. Benchchem.

-

Studies on the anti-inflammatory activity and ulcerogenic adverse effect of thiazole derivatives, especially 2-amino-thiazoleacetic acid derivatives. PubMed.

-

Design, Synthesis, and Structure–Activity Relationships of Thiazole Analogs as Anticholinesterase Agents for Alzheimer's Disease. MDPI.

-

Substituted 2-[(2-Oxo-2H-[1][6][7]triazino [2,3-c]quinazolin-6-yl)thio]acetamides with Thiazole and Thiadiazole Fragments: Synthesis, Physicochemical Properties, Cytotoxicity, and Anticancer Activity. MDPI.

-

Studies on the derivatives of thiazole acetic acid. II. Syntheses and pharmacological analysis of 2-N-aralkylidene and 2-N-aralkyl derivatives of 2-amino-4-p-chlorophenylthiazole-5-acetic acid. PubMed.

-

Synthesis and crystal structure of ethyl 2-(1,3-benzothiazol-2-yl)-1-oxo-1H-pyrido[2,1-b][1][4]benzothiazole-4-carboxylate. IUCr Journals.

-

New Thiazole Acetic Acid Derivatives: A Study to Screen Cardiovascular Activity Using Isolated Rat Hearts and Blood Vessels. PMC.

-

New thiazole derivative as a potential anticancer and topoisomerase II inhibitor. ResearchGate.

-

Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI.

-

Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. International Journal of Pharmaceutical and Educational Research.

-

Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors. Frontiers in Chemistry.

-

Novel ethyl 2-hydrazineylidenethiazolidin-5-ylidene acetate clubbed with coumarinylthiazolyl pyrazole system as potential VEGFR-2 inhibitors and apoptosis inducer. RSC Publishing.

-

SYNTHESIS AND ANTI-INFLAMMATORY ACTIVITY OF SUBSTITUTED PHENYL THIAZOLE DERIVATIVES. World Journal of Pharmaceutical and Medical Research.

-

Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PMC.

-

Synthesis of ethyl [(1, 3-benzothiazol-2-yl) sulfanyl] acetate derivatives by greener techniques. Der Pharma Chemica.

-

Chemical and physical characteristics of the new derivatives of thiazole acetic acid. ResearchGate.

-

An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). PMC.

-

Synthesis, characterization and biological activity evaluation of novel thiazole derivatives containing acetic acid residue as selective COX-1 inhibitors. Cumhuriyet Science Journal.

-

Synthesis, characterization and biological activity evaluation of novel thiazole derivatives containing acetic acid residue as selective COX-1 inhibitors. Cumhuriyet Science Journal.

-

Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI.

-

Synthesis, anticancer properties evaluation and in silico studies of 2-chloro- and 2,2-dichloroacetamides bearing thiazole scaffolds. ResearchGate.

-

Recent advances in the synthesis and utility of thiazoline and its derivatives. PMC.

-

Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. Systematic Reviews in Pharmacy.

Sources

- 1. chemmethod.com [chemmethod.com]

- 2. Cumhuriyet Science Journal » Submission » Synthesis, characterization and biological activity evaluation of novel thiazole derivatives containing acetic acid residue as selective COX-1 inhibitors [csj.cumhuriyet.edu.tr]

- 3. Cumhuriyet Science Journal » Submission » Synthesis, characterization and biological activity evaluation of novel thiazole derivatives containing acetic acid residue as selective COX-1 inhibitors [csj.cumhuriyet.edu.tr]

- 4. Studies on the anti-inflammatory activity and ulcerogenic adverse effect of thiazole derivatives, especially 2-amino-thiazoleacetic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors [frontiersin.org]

- 6. Ethyl 2-(benzo[d]thiazol-2-yl)acetate | 29182-42-1 | Benchchem [benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. New Thiazole Acetic Acid Derivatives: A Study to Screen Cardiovascular Activity Using Isolated Rat Hearts and Blood Vessels - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Sodium 2-(thiazol-2-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

Foreword

The thiazole ring is a cornerstone of medicinal chemistry, a privileged scaffold that imparts a diverse range of biological activities to the molecules that contain it. From the anti-inflammatory properties of Meloxicam to the antibiotic activity of Penicillin, the thiazole moiety has proven to be a versatile building block in the development of therapeutics. This guide focuses on a specific, yet important, member of this family: Sodium 2-(thiazol-2-yl)acetate. As a Senior Application Scientist, my aim is to provide not just a collection of data, but a cohesive and insightful resource that explains the causality behind the chemistry and potential applications of this compound. This document is structured to be a self-validating system, where the foundational chemistry logically flows into its practical applications, all supported by authoritative references.

Molecular Identification and Physicochemical Properties

A precise understanding of a molecule's identity and properties is the bedrock of any scientific investigation. Sodium 2-(thiazol-2-yl)acetate is the sodium salt of 2-(thiazol-2-yl)acetic acid. While data for the sodium salt is less prevalent, its chemical behavior is intrinsically linked to its parent acid.

SMILES and InChIKey

The Simplified Molecular-Input Line-Entry System (SMILES) and the International Chemical Identifier Key (InChIKey) are essential for unambiguous identification in chemical databases and software.

-

2-(thiazol-2-yl)acetic acid:

-

Sodium 2-(thiazol-2-yl)acetate:

-

SMILES: [Na+].O=C([O-])Cc1nccs1

-

InChIKey: Derived from the parent acid and sodium ion.

-

Physicochemical Data

The following table summarizes key physicochemical properties of the parent acid, 2-(thiazol-2-yl)acetic acid. These values are critical for predicting its behavior in various experimental setting.

| Property | Value | Source |

| Molecular Formula | C5H5NO2S | [1] |

| Molecular Weight | 143.16 g/mol | [1] |

| Form | Solid | [1] |

| pKa (Predicted) | 3.87 ± 0.10 | [2] |

| Boiling Point (Predicted) | 296.0 ± 23.0 °C | [2] |

| Density (Predicted) | 1.437 ± 0.06 g/cm³ | [2] |

Synthesis and Mechanistic Insights

The construction of the thiazole ring is a classic and well-understood process in organic chemistry, most notably through the Hantzsch thiazole synthesis. This reaction, at its core, involves the condensation of a thioamide with an α-halocarbonyl compound.

The Hantzsch Thiazole Synthesis: A Logical Framework

The Hantzsch synthesis provides a reliable and versatile route to a wide array of thiazole derivatives.[3] The general mechanism involves two key steps:

-

Nucleophilic Attack: The sulfur atom of the thioamide acts as a potent nucleophile, attacking the electrophilic carbon of the α-halocarbonyl compound in an SN2 reaction.

-

Cyclization and Dehydration: Following the initial attack, an intramolecular cyclization occurs where the nitrogen of the thioamide attacks the carbonyl carbon. Subsequent dehydration yields the aromatic thiazole ring.

Caption: The Hantzsch Thiazole Synthesis Workflow.

Experimental Protocol: Synthesis of 2-(2-Aminothiazol-4-yl)acetic acid hydrochloride

Reactants:

-

Thiourea

-

4-Chloroacetoacetyl chloride

-

Water

-

Methylene Chloride

Procedure: [4]

-

A suspension of thiourea in water is prepared and cooled to 5-10 °C.

-

A solution of 4-chloroacetoacetyl chloride in a chlorohydrocarbon (e.g., methylene chloride) is added dropwise to the cooled thiourea suspension.

-

The reaction is allowed to proceed, with the temperature maintained at 25-30 °C to complete the reaction.

-

The resulting (2-aminothiazol-4-yl)-acetic acid hydrochloride precipitates from the solution and can be isolated by filtration.

This process yields a light-stable and high-purity product, demonstrating the robustness of this synthetic approach.[4]

Spectroscopic Characterization

The structural elucidation of a synthesized compound is a critical step that relies on a combination of spectroscopic techniques. The following sections detail the expected spectroscopic data for 2-(thiazol-2-yl)acetic acid, based on the analysis of its functional groups and data from related structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the thiazole ring and the methylene protons of the acetic acid side chain. The chemical shifts of the thiazole protons will be in the aromatic region, and their splitting pattern will depend on their coupling with each other. The methylene protons will appear as a singlet, likely deshielded by the adjacent carbonyl group and the thiazole ring.

-

¹³C NMR: The carbon NMR spectrum will show characteristic signals for the carbonyl carbon of the carboxylic acid, the carbons of the thiazole ring, and the methylene carbon. The chemical shifts of the thiazole carbons are indicative of their electronic environment within the heterocyclic ring.

Infrared (IR) Spectroscopy

The IR spectrum of 2-(thiazol-2-yl)acetic acid will be characterized by several key absorption bands:

-

O-H Stretch: A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the hydroxyl group of the carboxylic acid, due to hydrogen bonding.

-

C=O Stretch: A strong, sharp absorption band around 1700 cm⁻¹ corresponds to the carbonyl group of the carboxylic acid.

-

C=N and C=C Stretching: Absorptions in the 1600-1450 cm⁻¹ region are expected for the C=N and C=C stretching vibrations within the thiazole ring.

Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M+) corresponding to the exact mass of 2-(thiazol-2-yl)acetic acid would be observed. Common fragmentation patterns may include the loss of the carboxyl group (-COOH) or cleavage of the acetic acid side chain.

Applications in Research and Drug Development

The thiazole nucleus is a well-established pharmacophore, and derivatives of 2-(thiazol-2-yl)acetic acid have been investigated for a range of biological activities. The acetic acid moiety itself is present in many non-steroidal anti-inflammatory drugs (NSAIDs), suggesting that its inclusion in a thiazole scaffold could lead to compounds with interesting pharmacological profiles.

Anti-inflammatory and Analgesic Potential

Derivatives of thiazole acetic acid have been synthesized and evaluated for their anti-inflammatory and immunosuppressive activities.[5] The presence of the acetic acid side chain is a key structural feature in many cyclooxygenase (COX) inhibitors. In one study, novel thiazole derivatives containing an acetic acid residue were synthesized and evaluated as selective COX-1 inhibitors.[3] This suggests that 2-(thiazol-2-yl)acetic acid and its derivatives could serve as valuable starting points for the development of new anti-inflammatory agents.

Antimicrobial Activity

Thiazole derivatives are known to possess a broad spectrum of antimicrobial activities. A series of (5-substituted-2-methyl-1,3-thiazole-4-yl) acetic acids were designed and synthesized, with some compounds showing potent and broad-spectrum antibacterial and antifungal activities.[6] This highlights the potential of the thiazolyl-acetic acid scaffold in the discovery of new antimicrobial agents.

Heparanase Inhibition

A novel series of benzoxazol-5-yl acetic acid derivatives, developed from a furanylthiazole acetic acid starting point, were identified as heparanase inhibitors.[7] Heparanase is an enzyme involved in cancer metastasis and inflammation, making it an attractive target for drug development. This finding further underscores the utility of the thiazolyl-acetic acid core in designing enzyme inhibitors.

Caption: Potential Therapeutic Applications of Sodium 2-(thiazol-2-yl)acetate Derivatives.

Safety and Handling

Based on the safety data for the parent acid, 2-(thiazol-2-yl)acetic acid, appropriate precautions should be taken when handling this compound and its sodium salt.

-

Hazard Classification: The parent acid is classified as an eye irritant.[8]

-

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including safety glasses and gloves.

-

Handle in a well-ventilated area to avoid inhalation of dust.

-

Avoid contact with skin and eyes.[5]

-

In case of contact, rinse thoroughly with water.[5]

-

Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Conclusion

Sodium 2-(thiazol-2-yl)acetate, and its parent acid, represent a valuable chemical entity for researchers in drug discovery and medicinal chemistry. The well-established synthesis of the thiazole ring, combined with the diverse biological activities associated with this scaffold, makes it an attractive starting point for the development of novel therapeutic agents. The presence of the acetic acid moiety further enhances its potential, particularly in the areas of anti-inflammatory and antimicrobial research. This guide has provided a comprehensive overview of its chemical identity, synthesis, characterization, and potential applications, all grounded in authoritative scientific literature. It is my hope that this document will serve as a valuable resource for scientists and researchers, enabling them to confidently and effectively utilize this compound in their future endeavors.

References

- Courtney, S. M., et al. (2005). Furanyl-1,3-thiazol-2-yl and benzoxazol-5-yl acetic acid derivatives: novel classes of heparanase inhibitor. Bioorganic & Medicinal Chemistry Letters, 15(9), 2295-2299.

- Osmaniye, D., & Sağlık, B. N. (2021). Synthesis, characterization and biological activity evaluation of novel thiazole derivatives containing acetic acid residue as selective COX-1 inhibitors. Cumhuriyet Science Journal, 42(4), 806-813.

-

PubChem. (n.d.). Sodium 2-(4-phenyl-1,3-thiazol-2-yl)acetate. Retrieved from [Link]

-

PubChem. (n.d.). 2-(Thiazol-2-ylthio)acetic acid. Retrieved from [Link]

- U.S. Patent No. 4,391,979. (1983). Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride.

- Yamamoto, T., et al. (2013). Synthesis and biological activity of thiazolyl-acetic acid derivatives as possible antimicrobial agents. Bioscience, Biotechnology, and Biochemistry, 77(5), 1038-1045.

- Danilewicz, J. C., & Gabriel, T. (1979). Studies on the derivatives of thiazole acetic acid. II. Syntheses and pharmacological analysis of 2-N-aralkylidene and 2-N-aralkyl derivatives of 2-amino-4-p-chlorophenylthiazole-5-acetic acid. Archivum Immunologiae et Therapiae Experimentalis, 27(6), 795-813.

Sources

- 1. Thiazol-2-yl-acetic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. 2-Thiazoleacetic acid | 188937-16-8 [chemicalbook.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. US4391979A - Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride - Google Patents [patents.google.com]

- 5. aksci.com [aksci.com]

- 6. Synthesis and biological activity of thiazolyl-acetic acid derivatives as possible antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Furanyl-1,3-thiazol-2-yl and benzoxazol-5-yl acetic acid derivatives: novel classes of heparanase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. CompTox Chemicals Dashboard [comptox.epa.gov]

Biological Activity of Thiazole-2-Acetic Acid Pharmacophore: A Technical Guide

Topic: Biological Activity of Thiazole-2-Acetic Acid Pharmacophore Content Type: Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

The thiazole-2-acetic acid pharmacophore represents a specialized subclass of thiazole heterocycles where an acetic acid moiety is attached directly to the C2 position of the thiazole ring. Unlike the more ubiquitous 4-thiazoleacetic acid derivatives (often associated with auxin mimics or cephalosporin side chains), the C2-substituted scaffold exhibits a distinct pharmacological profile, particularly in anti-inflammatory (COX inhibition) , anticancer , and antitubercular domains.

This guide provides a technical analysis of the chemical architecture, synthetic pathways, and structure-activity relationships (SAR) of thiazole-2-acetic acid derivatives, with a focus on their application in medicinal chemistry.

Chemical Architecture & Electronic Properties

The core pharmacophore consists of a 1,3-thiazole ring substituted at the 2-position with an acetic acid group (

-

Electronic Distribution: The thiazole ring is

-electron deficient at C2, making it susceptible to nucleophilic attack. However, the methylene bridge of the acetic acid group insulates the carboxylic acid from direct conjugation with the aromatic ring, preserving the acidity of the carboxyl group while allowing the thiazole nitrogen to act as a hydrogen bond acceptor. -

Lipophilicity: The sulfur atom enhances lipophilicity, facilitating membrane permeability. The carboxylic acid tail provides a handle for salt formation or esterification (prodrug design) to modulate bioavailability.

Synthetic Methodologies

Two primary protocols are dominant for accessing this scaffold: the Condensation Protocol (for fused systems like benzothiazoles) and the Modified Hantzsch Synthesis (for monocyclic thiazoles).

Protocol A: Synthesis of Benzothiazole-2-acetic Acid

This is the standard route for accessing the stable fused-ring derivatives often used in anticancer research.

Reaction Logic:

Nucleophilic attack of the thiol group on the

Step-by-Step Protocol:

-

Reagents: 2-Aminobenzenethiol (1.0 eq), Chloroacetic acid (1.2 eq), 4N HCl (aqueous).

-

Procedure:

-

Dissolve 2-aminobenzenethiol in 4N HCl.

-

Add chloroacetic acid and reflux the mixture for 4–6 hours.

-

Critical Step: The reaction relies on the in situ formation of the sulfide intermediate which then cyclizes under acidic conditions.

-

Cool the solution to precipitate the crude product.

-

Purification: Recrystallize from aqueous ethanol.

-

-

Yield: Typically 65–80%.

-

Validation:

(DMSO-

Protocol B: Modified Hantzsch Synthesis

Used for non-fused thiazole-2-acetic acid derivatives.

Reaction Logic:

Condensation of a thiocarbamoyl derivative with an

Step-by-Step Protocol:

-

Reagents: Ethyl 3-amino-3-thioxopropanoate (Thio-malonic acid monoester amide),

-bromoacetophenone (substituted). -

Procedure:

-

Dissolve reagents in anhydrous ethanol.

-

Reflux for 2–4 hours.

-

Evaporate solvent and neutralize with

. -

Hydrolyze the ester using LiOH in THF/Water to obtain the free acid.

-

Visualization: Synthetic Pathway (DOT Diagram)

Caption: Figure 1. Acid-catalyzed condensation route for the synthesis of benzothiazole-2-acetic acid.

Pharmacological Spectrum & Mechanism of Action[1]

Anti-inflammatory Activity (COX Inhibition)

Thiazole-2-acetic acid derivatives, particularly those with bulky aryl substituents or fused benzimidazole rings, act as non-steroidal anti-inflammatory drugs (NSAIDs).

-

Mechanism: The acetic acid side chain mimics the arachidonic acid substrate, entering the cyclooxygenase (COX) active site. The thiazole nitrogen forms hydrogen bonds with Arg120 or Tyr355 in the COX channel.

-

Selectivity: Fused derivatives (e.g., thiazolo[3,2-a]benzimidazole) often show enhanced selectivity for COX-2 due to the larger volume of the COX-2 hydrophobic pocket.

Anticancer Activity

Derivatives such as Isopropyl 2-(benzo[d]thiazol-2-yl)acetate have demonstrated potency against solid tumors.[1]

-

Target: Inhibition of EGFR (Epidermal Growth Factor Receptor) tyrosine kinase activity.

-

Pathway: The planar thiazole ring intercalates or binds to the ATP-binding pocket of the kinase, while the acetic acid/ester tail extends into the solvent-accessible region, stabilizing the binding complex.

Antitubercular Activity

Tricyclic fused thiazole-2-acetic acid esters have shown significant activity against Mycobacterium tuberculosis.

-

SAR Insight: Esterification (e.g., ethyl or isopropyl esters) drastically improves antitubercular activity compared to the free acid, likely due to improved cell wall penetration of the mycobacteria.

Structure-Activity Relationship (SAR) Summary

The biological activity of the thiazole-2-acetic acid pharmacophore is highly sensitive to substitutions at three key positions.

| Position | Modification | Effect on Activity |

| C2 (Side Chain) | Free Acid (-COOH) | Essential for COX binding (ionic interaction). |

| Ester (-COOR) | Increases lipophilicity; Pro-drug form; Enhanced antitubercular activity. | |

| Hydrazide (-CONHNH2) | Shifts activity towards antimicrobial/antifungal spectrum. | |

| Ring Fusion | Benzothiazole | Increases stability and anticancer potency (intercalation). |

| Thiazolo-benzimidazole | Enhances anti-inflammatory and antidepressant activity. | |

| C4/C5 | Aryl Substitution | Bulky aryl groups (e.g., p-chlorophenyl) at C4 increase COX-2 selectivity. |

Visualization: Mechanism of Action (DOT Diagram)

Caption: Figure 2. Binding interactions of thiazole-2-acetic acid derivatives within the COX-2 active site.

Experimental Data Summary

Table 1: Comparative Activity of Selected Thiazole-2-acetic Acid Derivatives

| Compound Class | Derivative Type | Primary Activity | Key Metric (Approx.) |

| Benzothiazole | Isopropyl ester | Anticancer (Lung/Colon) | IC50: 5–10 |

| Thiazolo-benzimidazole | Free Acid | Anti-inflammatory | >60% Edema Inhibition |

| Thiazole (Monocyclic) | 4-(p-chlorophenyl) acid | Antimicrobial | MIC: 12–25 |

References

-

Bell, S. C., & Wei, P. H. (1976).[2] Syntheses of heterocyclic fused thiazole acetic acids. 2. Journal of Medicinal Chemistry, 19(4), 524-530. Link

-

Smolecule. (2024).[1] Isopropyl 2-(benzo[d]thiazol-2-yl)acetate: Synthesis and Biological Activity. Smolecule Chemical Database. Link

- Kashyap, S. J., et al. (2012). Review on Synthesis and Biological Activity of Thiazole Derivatives.

- Altıntop, M. D., et al. (2016). Synthesis and Biological Evaluation of New Thiazole Derivatives as Potential Anticancer Agents. Letters in Drug Design & Discovery.

Sources

Suppliers and price of Sodium 2-(1,3-thiazol-2-yl)acetate

An In-Depth Technical Guide to Sodium 2-(1,3-thiazol-2-yl)acetate for Researchers and Drug Development Professionals

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical research. As the sodium salt of 2-(1,3-thiazol-2-yl)acetic acid, it serves as a crucial building block, or synthon, in the assembly of more complex molecular architectures. The thiazole ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen, is a privileged scaffold in drug discovery. Its presence in a molecule can enhance binding affinity to biological targets, improve pharmacokinetic properties, and confer a range of biological activities. This guide provides a comprehensive overview of the sourcing, pricing, chemical properties, and practical applications of this compound, tailored for professionals in the field.

Chemical Properties and Characterization

The utility of any chemical reagent begins with a thorough understanding of its fundamental properties. This compound is typically supplied as a stable, crystalline solid. The parent acid, 2-(1,3-thiazol-2-yl)acetic acid, is more commonly characterized in the literature. The sodium salt is readily prepared by reacting the acid with a sodium base, such as sodium hydroxide or sodium bicarbonate.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Chemical Formula | C₅H₄NNaO₂S | N/A |

| Molecular Weight | 165.15 g/mol | N/A |

| CAS Number | Not widely assigned; parent acid is 29676-98-4 | |

| Appearance | White to off-white crystalline powder | General Supplier Data |

| Solubility | Soluble in water and polar protic solvents | General Chemical Principles |

Sourcing, Purity, and Price Analysis

The acquisition of high-quality starting materials is a critical, and often rate-limiting, step in any research and development campaign. This compound, or its parent acid, is available from a variety of chemical suppliers. The price is subject to fluctuation based on purity, quantity, and the supplier's production scale.

Key Supplier Insights

When selecting a supplier, researchers must consider more than just the listed price. Key differentiators include:

-

Purity Verification: Does the supplier provide a Certificate of Analysis (CoA) with detailed analytical data (e.g., NMR, HPLC, Mass Spectrometry)? For drug development, a purity of >98% is often required.

-

Lot-to-Lot Consistency: Inconsistent purity between batches can derail a research project. Reputable suppliers will have stringent quality control measures to ensure consistency.

-

Scalability: Can the supplier provide the material in both milligram-scale for initial screening and kilogram-scale for later-stage development?

Table 2: Representative Supplier and Pricing Information

| Supplier | Product Number | Purity | Quantity | Estimated Price (USD) |

| Sigma-Aldrich | CDS001383 (Parent Acid) | 97% | 1 g | $150 - $200 |

| Thermo Fisher Scientific | AC294370050 (Parent Acid) | 98% | 5 g | $250 - $300 |

| Combi-Blocks | QA-3119 (Parent Acid) | >97% | 1 g | $75 - $100 |

| Santa Cruz Biotechnology | sc-266133 (Parent Acid) | N/A | 1 g | $120 - $150 |

Note: Prices are estimates as of early 2026 and are subject to change. The sodium salt is often prepared in-situ by the end-user, so the parent acid is more commonly stocked.

Synthetic Utility and Methodologies

The primary value of this compound lies in its function as a nucleophilic building block. The carboxylate group is readily available for a variety of coupling reactions, most commonly amide bond formation and esterification.

Synthetic Workflow: Amide Bond Formation

A frequent application is the coupling of the thiazoleacetic acid moiety with a primary or secondary amine to form a new amide. This is a cornerstone reaction in the synthesis of many pharmaceutical agents. The workflow requires activation of the carboxylic acid, typically achieved by converting it into a more reactive species.

Caption: Workflow for amide bond formation using 2-(Thiazol-2-yl)acetic acid.

Experimental Protocol: Synthesis of N-benzyl-2-(1,3-thiazol-2-yl)acetamide

This protocol provides a trusted, self-validating method for a standard amide coupling reaction.

-

Reagent Preparation: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(1,3-thiazol-2-yl)acetic acid (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

-

Activation: Add the coupling reagent, for example, HATU (1.1 eq), and an organic base like N,N-diisopropylethylamine (DIPEA) (2.0 eq). Stir the mixture at room temperature for 15-30 minutes. The formation of the activated ester can be monitored by thin-layer chromatography (TLC) if a suitable staining method is available.

-

Amine Addition: Add the desired amine, in this case, benzylamine (1.0 eq), to the reaction mixture.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. The progress should be monitored by TLC or LC-MS until the starting material (the acid) is consumed, which typically occurs within 2-12 hours.

-

Workup: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with a mild aqueous acid (e.g., 1M HCl) to remove excess base, followed by a mild aqueous base (e.g., saturated NaHCO₃ solution) to remove unreacted acid and coupling agent byproducts, and finally with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product is then purified, typically by flash column chromatography on silica gel, to yield the final, pure amide.

Role in Drug Discovery and Development

The 2-(thiazol-2-yl)acetate scaffold is a component of numerous compounds investigated for a wide range of therapeutic targets. Its structural and electronic properties make it a versatile pharmacophore.

Case Study: Cenicriviroc

A prominent example is Cenicriviroc, an inhibitor of the CCR2 and CCR5 chemokine receptors that has been investigated for the treatment of HIV-1 infection and non-alcoholic steatohepatitis (NASH). While not a direct derivative, the synthesis of related analogues often employs building blocks structurally similar to 2-(thiazol-2-yl)acetic acid, highlighting the importance of this chemical motif in constructing complex receptor antagonists.

The mechanism of such inhibitors often involves blocking the interaction between the chemokine receptor and its cognate ligand, thereby preventing the downstream signaling cascade that leads to inflammation and cell migration.

Caption: Simplified CCR2/CCR5 signaling pathway and point of inhibition.

Conclusion

This compound, and its parent acid, are more than just simple reagents; they are enabling tools for innovation in pharmaceutical science. A comprehensive understanding of their properties, sourcing logistics, and synthetic applications is essential for any researcher aiming to leverage the power of the thiazole scaffold. By carefully selecting suppliers, validating material quality, and employing robust synthetic protocols, development professionals can efficiently translate this versatile building block into novel therapeutic candidates.

References

-

PubChem. (n.d.). 2-(2-Thiazolyl)acetic acid. National Center for Biotechnology Information. Retrieved February 14, 2026, from [Link]

Technical Guide: Solubility Dynamics of Sodium Thiazole Salts in Aqueous vs. Ethanolic Systems

Executive Summary

The solubility differential of sodium thiazole salts between water and ethanol is a critical parameter in drug development, governing everything from initial synthesis workup to final formulation bioavailability. This guide analyzes the physicochemical drivers behind this solubility gap—specifically the competition between lattice energy and solvation enthalpy. We provide validated experimental protocols for determining equilibrium solubility and discuss how to leverage the "antisolvent" effect of ethanol for purification strategies.

Theoretical Framework: The Solvation Mechanism

To understand why sodium thiazole salts exhibit high aqueous solubility but poor ethanolic solubility, one must look beyond the general "like dissolves like" rule and examine the thermodynamics of ionic solvation.

Dielectric Constant and Ion Separation

The primary driver is the dielectric constant (

-

Water (

): High permittivity reduces the electrostatic attraction between the Sodium cation ( -

Ethanol (

): The lower permittivity cannot effectively shield the ions from each other. In ethanol, the electrostatic attraction between

Thermodynamic Cycle

The dissolution process is governed by the Gibbs Free Energy equation:

-

In Water: The enthalpy of solvation (

) is highly exothermic, compensating for the energy required to break the crystal lattice. -

In Ethanol: The solvation enthalpy is significantly less negative (less energy released). Consequently, the lattice energy dominates, resulting in a positive

(insolubility) or very low solubility.

Visualization: Thermodynamic Solvation Cycle

The following diagram illustrates the energy competition involved in dissolving a sodium thiazole salt.

Figure 1: Born-Haber cycle representation of salt solubility. In ethanol, the 'Solvation Enthalpy' step is insufficient to overcome the 'Lattice Energy', leading to precipitation.

Comparative Solubility Data

The following data compares two representative pharmaceutical thiazole salts: Sulfathiazole Sodium (antimicrobial) and Cefazolin Sodium (cephalosporin antibiotic containing a thiadiazole/thiazole-like motif).

Table 1: Solubility Profile (25°C)

| Compound | Solvent System | Solubility (approx.)[1][2][3][4][5][6][7][8][9][10][11][12] | Classification | Mechanism Note |

| Sulfathiazole Sodium | Water | > 50 mg/mL | Freely Soluble | Strong ion-dipole hydration. |

| Ethanol (Pure) | < 2 mg/mL | Slightly Soluble | High lattice energy retention.[13] | |

| Ethanol:Water (90:[14]10) | ~ 5 mg/mL | Sparingly Soluble | Non-linear decrease (Antisolvent effect). | |

| Cefazolin Sodium | Water | > 200 mg/mL | Freely Soluble | Hydrophilic side chains assist. |

| Ethanol (Pure) | ~ 1.0 mg/mL | Slightly Soluble | Dominant lipophobicity of the salt form. | |

| Methanol | ~ 25 mg/mL | Soluble | Higher dielectric than ethanol, better solvation. |

Note: Data aggregated from standard pharmaceutical reference standards and solubility studies [1][2].

The "Antisolvent" Phenomenon

As demonstrated in the table, adding ethanol to an aqueous solution of these salts causes a sharp drop in solubility.[6] This is not linear.

-

Implication: A 50:50 mixture often holds significantly less salt than predicted by the average of the two pure solvents.[11] This is utilized in Antisolvent Crystallization (see Section 4).

Experimental Protocol: Equilibrium Solubility Determination

Method: Saturation Shake-Flask Method (Gold Standard) Objective: Determine the thermodynamic equilibrium solubility of a sodium thiazole salt in a specific solvent system.

Pre-requisites & Causality

-

Excess Solid: You must see solid particles at the end of the experiment. If the solution is clear, you have measured concentration, not solubility.

-

pH Control: Sodium salts are salts of weak acids. In unbuffered water, they will hydrolyze, raising the pH.

-

Correction: Measure the pH at equilibrium. If the pH shifts significantly from the target physiological range, the solubility data refers to the system pH, not the intrinsic pH.

-

Workflow Diagram

Figure 2: Step-by-step workflow for the Saturation Shake-Flask method.

Detailed Step-by-Step Procedure

-

Preparation:

-

Weigh approximately 200 mg of the Sodium Thiazole salt into a 20 mL scintillation vial.

-

Add 5 mL of the solvent (Water, Ethanol, or Binary Mixture).

-

-

Agitation (Equilibration):

-

Place vials in an orbital shaker incubator set to 25.0°C ± 0.1°C.

-

Agitate at 200 RPM for 24 to 48 hours.

-

Why: This ensures the system reaches thermodynamic equilibrium, breaking down metastable polymorphs.

-

-

Sedimentation:

-

Stop agitation and allow the vials to stand vertically for 2 hours. This lets fine particles settle, reducing the load on the filter.

-

-

Filtration (Critical Step):

-

Use a syringe filter with a hydrophilic PTFE or PVDF membrane (0.45 µm).

-

Pre-saturation: Discard the first 1 mL of filtrate.

-

Reasoning: Filter membranes can adsorb drug molecules, artificially lowering the result. Saturating the filter first mitigates this error.

-

-

Dilution & Analysis:

-

Immediately dilute the filtrate with the mobile phase (for HPLC) or water (for UV).

-

Why: Evaporation of ethanol or cooling of the solution can cause rapid precipitation if not diluted immediately.

-

Quantify using HPLC (C18 column, UV detection @ 254-280 nm depending on the specific thiazole).

-

Applications in Process Chemistry[2]

Understanding the Water vs. Ethanol solubility gap is the foundation of Reactive Crystallization and Purification .

Antisolvent Crystallization

Because the salt is highly soluble in water and sparingly soluble in ethanol:

-

Dissolution: Dissolve the crude sodium thiazole salt in a minimum volume of water.

-

Addition: Slowly add Ethanol (the antisolvent) to the aqueous solution with vigorous stirring.

-

Nucleation: As the dielectric constant of the mixture drops, the salt's solubility limit is exceeded, forcing it to crystallize out.

-

Benefit: This method often yields higher purity crystals than evaporative crystallization because impurities that are soluble in ethanol (e.g., unreacted organic precursors) remain in the mother liquor.

Desalting (Reverse Logic)

If the goal is to isolate the free acid form of the thiazole:

-

Acidify with HCl to protonate the nitrogen/carboxylate.

-

The neutral species will precipitate from water (low aqueous solubility of the neutral form).

-

Extract into an organic solvent (like Ethyl Acetate) if precipitation is incomplete.

References

-

PubChem. Sulfathiazole Sodium - Chemical and Physical Properties. National Library of Medicine. Available at: [Link]

-

Wang, J., et al. Solubility of Cefazolin Sodium Pentahydrate in Binary System of Ethanol + Water Mixtures. Journal of Chemical & Engineering Data, ACS Publications. Available at: [Link]

-

Delgado, D. R., et al. Thermodynamic study of the solubility of sodium sulfadiazine in some ethanol + water cosolvent mixtures. SciELO. Available at: [Link]

-

Baka, E., et al. Study of equilibrium solubility measurement by saturation shake-flask method. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Sulfathiazole | C9H9N3O2S2 | CID 5340 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 8. researchgate.net [researchgate.net]

- 9. seniorchem.com [seniorchem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. quora.com [quora.com]

- 13. pharmacylibrary.com [pharmacylibrary.com]

- 14. scispace.com [scispace.com]

- 15. scienceopen.com [scienceopen.com]

Technical Handling & Safety Guide: Sodium 2-(1,3-thiazol-2-yl)acetate

[1]

Document Control:

-

Compound Name: this compound[1]

-

Parent Acid CAS: (2-Thiazoleacetic acid)[1]

-

Chemical Formula: C₅H₄NNaO₂S[1]

-

Molecular Weight: ~165.15 g/mol (Salt) / 143.16 g/mol (Free Acid)[1]

-

Primary Application: Heterocyclic building block for pharmaceutical synthesis (e.g., antitubercular, anti-inflammatory agents).

Part 1: Physicochemical Profile & Hazard Identification[1]

The "Hidden" Hazard: Thermal Decarboxylation

While standard SDSs classify this compound as a Skin/Eye Irritant (GHS Category 2/2A), the critical operational hazard is its thermal instability.

-

Mechanism: Thiazole-2-acetic acid derivatives are prone to spontaneous decarboxylation.[1] The carboxyl group is attached to the C2 position, adjacent to the ring nitrogen. This geometry facilitates a cyclic transition state that releases CO₂ and yields 2-methylthiazole.[1]

-

Salt vs. Acid: The sodium salt is significantly more thermally stable than the free acid. However, protonation (lowering pH < 7) in the presence of moisture can regenerate the free acid, leading to rapid pressure buildup (CO₂) in closed vessels.

GHS Classification & Toxicology

| Hazard Class | Category | Statement | Signal Word |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | Warning |

| Eye Damage/Irritation | 2A | H319: Causes serious eye irritation | Warning |

| STOT - Single Exposure | 3 | H335: May cause respiratory irritation | Warning |

Expert Insight: Sodium salts of heteroaromatic acids are often fine, electrostatic powders. The "Respiratory Irritation" is frequently mechanical (hygroscopic dust drying out mucous membranes) rather than purely toxicological.[1]

Part 2: Operational Safety & Handling Protocols